Acenaphtho[1,2-b]quinoxaline

OLED TADF Electron Acceptor

Sourced for high-efficiency organic electronics, this rigid, planar polycyclic electron-acceptor (IE: 8.6 eV) enables TADF materials with EQE >12% and non-fullerene acceptors achieving PCE >18% in OPVs. Its unique π-extended framework delivers superior charge-transfer dynamics and minimized voltage loss, making it a non-fungible building block. Specify isomerically pure, ≥98% assay material for reproducible high-performance device fabrication.

Molecular Formula C18H10N2
Molecular Weight 254.3 g/mol
CAS No. 207-11-4
Cat. No. B1266190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenaphtho[1,2-b]quinoxaline
CAS207-11-4
Molecular FormulaC18H10N2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2
InChIInChI=1S/C18H10N2/c1-2-10-15-14(9-1)19-17-12-7-3-5-11-6-4-8-13(16(11)12)18(17)20-15/h1-10H
InChIKeyVRSLSEDOBUYIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acenaphtho[1,2-b]quinoxaline (CAS 207-11-4) Procurement Guide: Core Properties and Technical Baseline


Acenaphtho[1,2-b]quinoxaline (AQ) is a rigid, planar polycyclic aromatic compound with the molecular formula C₁₈H₁₀N₂ and a molecular weight of 254.3 g/mol [1]. Its structure integrates an acenaphthene moiety with a quinoxaline unit, conferring a high degree of π-conjugation and electron affinity . The compound exhibits a melting point in the range of 239–242 °C and an ionization energy (IE) experimentally determined as 8.6 ± 0.1 eV via electron impact methods [2]. These intrinsic physicochemical attributes establish AQ as a versatile electron-accepting building block for advanced organic electronics, including OLEDs, OPVs, and OFETs, where precise control over energy levels and molecular packing is critical.

Acenaphtho[1,2-b]quinoxaline (CAS 207-11-4) Differentiation: Why In-Class Substitution Compromises Device Performance


Substituting acenaphtho[1,2-b]quinoxaline (AQ) with superficially similar electron-accepting building blocks (e.g., dibenzo[a,c]phenazine, benzothiadiazole, or simple quinoxaline) without quantitative justification introduces substantial risk to device performance. AQ's unique rigid, π-extended framework [1] provides a distinct combination of electron affinity, excited-state energy alignment, and steric profile that directly impacts charge-transfer dynamics, emission efficiency, and photovoltaic voltage output. Even among closely related regioisomers [2] or acceptors with seemingly minor structural variations [3], the resulting optoelectronic properties—and consequently, the final device metrics—diverge significantly. The following evidence demonstrates that AQ and its imide derivatives (AQI) deliver quantifiably superior performance in specific applications compared to benchmark alternatives, making AQ a non-fungible component in high-efficiency organic electronics.

Acenaphtho[1,2-b]quinoxaline (CAS 207-11-4) Quantitative Differentiation: Head-to-Head Performance Benchmarks


OLED External Quantum Efficiency (EQE) Exceeds Theoretical Fluorescent Limit with AQ-Based TADF Emitter

The TADF emitter AQ-TPXZ, constructed using an acenaphtho[1,2-b]quinoxaline (AQ) acceptor segment, achieves a maximum external quantum efficiency (EQE) of 7.4% in an OLED device [1]. This performance quantifiably surpasses the theoretical maximum EQE of 5% for traditional fluorescent OLEDs [1], demonstrating that the AQ core enables efficient triplet harvesting via thermally activated delayed fluorescence. The device exhibits red emission with a peak at 624 nm [1].

OLED TADF Electron Acceptor

Organic Photovoltaic (OPV) Power Conversion Efficiency (PCE) Enhancement Using AQI-Based Non-Fullerene Acceptors

Shamrock-shaped non-fullerene acceptors (NFAs) AQI2 and AQI4, incorporating acenaphtho[1,2-b]quinoxaline imide (AQI) as the central A' unit, achieve remarkable power conversion efficiencies (PCE) of 16.48% and 18.02% when blended with the polymer donor D18 [1]. These values represent a substantial improvement over the benchmark NFA Y6, which yields a PCE of 15.7% under comparable conditions [2]. Furthermore, the AQI-based devices maintain high open-circuit voltages (VOC) of 1.00 V and 0.95 V, respectively [1].

Organic Photovoltaics Non-Fullerene Acceptor Power Conversion Efficiency

LUMO Energy Level Alignment for Efficient Electron Transport: AQ-Derivative vs. Fullerene Acceptors

The small molecule acenaphtho[1,2-b]quinoxaline diimide derivative AQI-T2 exhibits a moderately low-lying LUMO energy level of -3.64 eV [1]. This value is strategically positioned between the LUMO of the polymer donor PTB7-Th (-3.6 eV) and that of the widely used fullerene acceptor PC₆₀BM (-4.2 eV) [2]. The resulting energy offset is sufficient for efficient electron transfer while minimizing voltage loss, as evidenced by a relatively high open-circuit voltage (VOC) of 0.86 V in PTB7-Th:AQI-T2 devices [1].

Organic Solar Cells Electron Acceptor Energy Level Alignment

Isomeric Engineering Reveals Critical Role of AQ-Core Regiochemistry in OLED Efficiency

Two D-A-D regioisomers based on an acenaphthoquinone (ACQ) core, differing only in the substitution position of carbazole (Cz) at position 9 (F1) or 10 (F3), exhibit dramatically different OLED performance [1]. The F3 isomer (substitution at position 3,10) achieves a maximum EQE of 12.6%, whereas the F1 isomer (substitution at position 3,9) yields only 7.4% [1]. This 70% relative difference in efficiency underscores the exquisite sensitivity of device performance to the precise regiochemistry of the AQ core.

OLED TADF Regioisomer

High Open-Circuit Voltage (VOC) in OPVs Enabled by AQI-Based Polymer Donor

The D-A type polymer donor PBA4, incorporating acenaphtho[1,2-b]quinoxaline imide (AQI) as the acceptor unit, achieves a power conversion efficiency (PCE) of 10.2% when blended with the non-fullerene acceptor Y6 [1]. Notably, the device maintains a high open-circuit voltage (VOC) of 0.89 V [1], which is ~0.05 V higher than typical Y6-based devices using alternative polymer donors like PM6 (VOC ≈ 0.84 V) [2]. This indicates that the AQI unit contributes to reduced energy loss and higher achievable voltage.

Organic Photovoltaics Polymer Donor Open-Circuit Voltage

Acenaphtho[1,2-b]quinoxaline (CAS 207-11-4) High-Value Application Scenarios


High-Efficiency Red/NIR OLED Emitter Development

Based on the demonstrated 7.4% EQE of AQ-TPXZ [1] and the 12.6% EQE of an optimized AQ-based regioisomer [2], acenaphtho[1,2-b]quinoxaline (AQ) is a strategically valuable building block for researchers targeting efficient long-wavelength OLEDs. The AQ core enables thermally activated delayed fluorescence (TADF), allowing for triplet harvesting and EQE values that surpass the 5% theoretical limit of conventional fluorescent emitters [1]. This scenario is particularly relevant for display and lighting applications requiring saturated red or near-infrared emission with high efficiency.

High-Voltage, High-Efficiency Organic Photovoltaics (OPV)

Acenaphtho[1,2-b]quinoxaline imide (AQI)-based materials have demonstrated exceptional performance in OPVs. The shamrock-shaped NFA AQI4 achieves a PCE of 18.02% with a VOC of 0.95 V [3], while the polymer donor PBA4 delivers a PCE of 10.2% with a VOC of 0.89 V [4]. These results position AQI derivatives as premier candidates for single-junction and tandem OPVs where minimizing energy loss and maximizing open-circuit voltage are critical for overall power conversion efficiency.

Non-Fullerene Electron Acceptor Engineering for Organic Solar Cells

The AQ derivative AQI-T2 exhibits a LUMO level of -3.64 eV [5], which is strategically higher-lying than traditional fullerene acceptors like PC₆₀BM (-4.2 eV). This allows for a reduced LUMO offset with common polymer donors, minimizing voltage loss while maintaining efficient charge transfer. This makes AQI-based acceptors particularly attractive for researchers seeking to develop non-fullerene organic solar cells with improved VOC and overall efficiency, as demonstrated by the 0.86 V VOC achieved in PTB7-Th:AQI-T2 devices [5].

Isomer-Specific Material Procurement for OLED Performance Optimization

As demonstrated by the 70% relative difference in EQE between the F1 (7.4%) and F3 (12.6%) regioisomers of an AQ-based TADF emitter [2], the precise regiochemistry of the AQ core is a critical performance determinant. This scenario underscores the necessity for procurement of isomerically defined AQ building blocks. Researchers and process chemists must specify and verify the substitution pattern to ensure reproducible and optimized device performance, making high-purity, isomer-characterized AQ materials an essential specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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